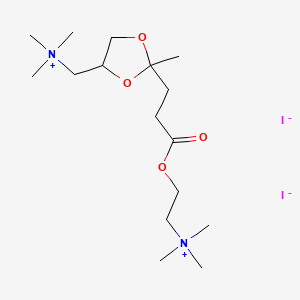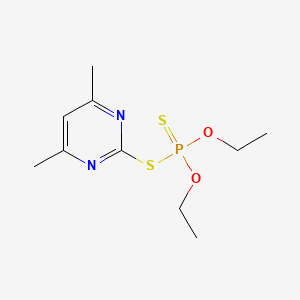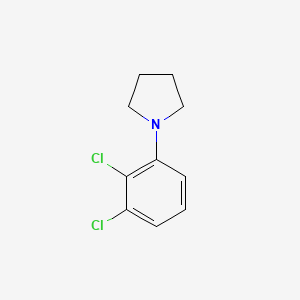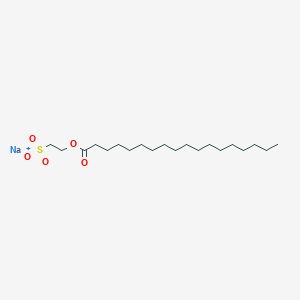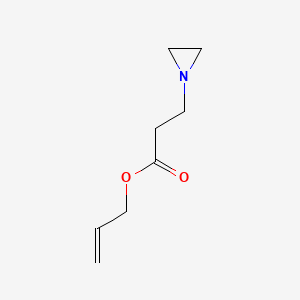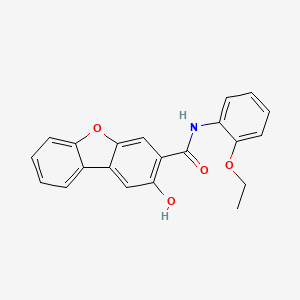
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- is a synthetic organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. This particular compound is characterized by the presence of a carboxamide group, an ethoxyphenyl group, and a hydroxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the dibenzofuran core, introduction of the carboxamide group, and subsequent functionalization with the ethoxyphenyl and hydroxy groups. Common reagents used in these reactions may include:
- Dibenzofuran as the starting material
- Carboxylic acid derivatives for carboxamide formation
- Ethoxyphenyl derivatives for substitution reactions
- Hydroxylating agents for introducing the hydroxy group
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, lacking the carboxamide, ethoxyphenyl, and hydroxy groups.
3-Dibenzofurancarboxamide: Lacking the ethoxyphenyl and hydroxy groups.
N-(2-ethoxyphenyl)-2-hydroxybenzamide: Lacking the dibenzofuran core.
Uniqueness
The uniqueness of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
3691-93-8 |
|---|---|
Formule moléculaire |
C21H17NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide |
InChI |
InChI=1S/C21H17NO4/c1-2-25-19-10-6-4-8-16(19)22-21(24)15-12-20-14(11-17(15)23)13-7-3-5-9-18(13)26-20/h3-12,23H,2H2,1H3,(H,22,24) |
Clé InChI |
XXETVWBJQXPSKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


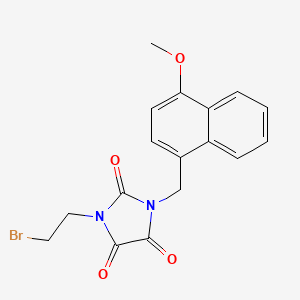
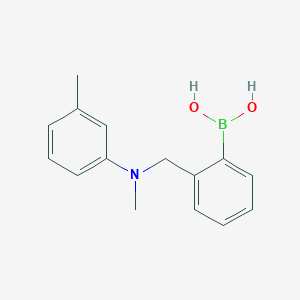


![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
